2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base.
Amination and Carboxamide Formation: The final steps would involve introducing the amino group and forming the carboxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indolizine ring.
Reduction: Reduction reactions could target the bromobenzoyl group or the carboxamide linkage.
Substitution: The bromine atom in the bromobenzoyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to dehalogenated or reduced amide products.
Scientific Research Applications
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
- 2-amino-3-(4-fluorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
Uniqueness
The presence of the bromobenzoyl group in 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide may confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activities.
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBCAKCLLKGEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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